4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-22-12-7-8-13(23-2)15-14(12)19-17(24-15)20-16(21)11-5-3-10(9-18)4-6-11/h3-8H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRGJCYGXYYORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions using methoxy reagents.
Cyano Group Addition: The cyano group is added via cyanoacetylation of the amine group.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Scientific Research Applications
4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyano group can form hydrogen bonds with target proteins, enhancing binding affinity. The dimethoxy groups may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
- 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide (CAS 868230-49-3): Substituents: Chloro groups at positions 4 and 5 of the benzothiazole. Molecular Weight: 348.2 g/mol. Lipophilicity: XLogP3 = 4.5 (highly lipophilic due to chloro groups).
- N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide (CAS 895015-83-5): Substituents: Chloro at position 4 and a pyridinylmethyl group. Molecular Weight: 404.9 g/mol.
Substituent Variations on the Benzamide Group
- MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide): Activity: IC50 = 8.1 µM against the ABC16-Monster yeast strain, but inactive against wild-type S. cerevisiae. Key Differences: The pyridinylmethyl group confers enhanced activity in drug-sensitive strains, suggesting efflux-pump susceptibility in wild-type organisms .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| 4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide | ~382.3 (estimated) | ~3.2 | 6 | 3 |
| 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide | 348.2 | 4.5 | 4 | 2 |
| MMV001239 | 404.3 | 3.8 | 7 | 5 |
Key Observations :
- Methoxy groups in the target compound improve solubility compared to chloro analogs but may reduce membrane permeability.
Enzyme Inhibition Potential
- CYP51 Hypothesis: The pyridyl motif in MMV001239 suggests possible CYP51 (lanosterol demethylase) inhibition, a mechanism relevant in antifungal and antiparasitic therapies. The dimethoxy analog may lack this activity due to the absence of a pyridine ring .
- sEH (Soluble Epoxide Hydrolase) Binding: Docking studies for analogs (e.g., 4-cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide) show rigid-receptor interactions, suggesting that methoxy groups in the target compound could enhance hydrogen bonding in similar catalytic pockets .
Antimicrobial Activity
- Yeast Susceptibility : MMV001239’s potency in engineered yeast strains highlights the role of efflux pumps in resistance. The dimethoxy analog’s activity may depend on similar transport mechanisms but remains untested .
Crystallographic and Stability Data
- Crystal Packing : Analogs like N-(1,3-benzothiazol-2-yl)benzamide exhibit distinct lattice parameters (e.g., a = 5.9479 Å, b = 16.8568 Å). Methoxy groups in the target compound may alter packing efficiency, impacting dissolution rates and formulation stability .
Biological Activity
4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly in anticancer and antimicrobial therapies.
Chemical Structure and Properties
The molecular structure of 4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
| Molecular Formula | C23H22N4O3S |
| Molecular Weight | 422.51 g/mol |
| CAS Number | 895431-07-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The cyano group and the benzothiazole moiety contribute to its reactivity and binding affinity to these targets. The precise mechanism may involve inhibition or activation of pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.
Anticancer Properties
Research has indicated that benzothiazole derivatives exhibit significant anticancer activity. A study focusing on related compounds revealed that they can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
Case Study:
In vitro studies have shown that compounds similar to 4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells. These studies often measure cell viability using assays such as MTT or XTT, demonstrating IC50 values in the low micromolar range .
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
Research Findings:
A study reported that related benzothiazole compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve interference with the synthesis of bacterial cell walls or proteins .
Data Summary
The following table summarizes key findings related to the biological activities of 4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide:
| Activity Type | Assay Type | Target Organisms/Cells | IC50/Effectiveness |
|---|---|---|---|
| Anticancer | MTT Assay | MCF-7, HT-29, A549 | Low µM range |
| Antimicrobial | Disk Diffusion | E. coli, S. aureus | Zone of inhibition >15 mm |
| Anti-inflammatory | RAW264.7 Cells | LPS-induced inflammation | Significant reduction in NO production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
